1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)- (9CI) 1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)- (9CI)
Brand Name: Vulcanchem
CAS No.: 193753-46-7
VCID: VC0071786
InChI: InChI=1S/C13H18O2/c1-4-6-10(5-2)11-7-9(3)8-12(14)13(11)15/h5,7-8,10,14-15H,2,4,6H2,1,3H3/t10-/m1/s1
SMILES: CCCC(C=C)C1=C(C(=CC(=C1)C)O)O
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol

1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)- (9CI)

CAS No.: 193753-46-7

Main Products

VCID: VC0071786

Molecular Formula: C13H18O2

Molecular Weight: 206.28 g/mol

1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)- (9CI) - 193753-46-7

CAS No. 193753-46-7
Product Name 1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)- (9CI)
Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
IUPAC Name 3-[(3S)-hex-1-en-3-yl]-5-methylbenzene-1,2-diol
Standard InChI InChI=1S/C13H18O2/c1-4-6-10(5-2)11-7-9(3)8-12(14)13(11)15/h5,7-8,10,14-15H,2,4,6H2,1,3H3/t10-/m1/s1
Standard InChIKey PAHXDVQQUQAEHL-SNVBAGLBSA-N
Isomeric SMILES CCC[C@@H](C=C)C1=C(C(=CC(=C1)C)O)O
SMILES CCCC(C=C)C1=C(C(=CC(=C1)C)O)O
Canonical SMILES CCCC(C=C)C1=C(C(=CC(=C1)C)O)O
Synonyms 1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)- (9CI)
PubChem Compound 11127435
Last Modified Nov 11 2021
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